molecular formula C15H13FN2O3 B5290442 3-[(3-fluorophenyl)amino]-1-(3-nitrophenyl)-1-propanone

3-[(3-fluorophenyl)amino]-1-(3-nitrophenyl)-1-propanone

Cat. No.: B5290442
M. Wt: 288.27 g/mol
InChI Key: ZNWIIHBNDHFYOY-UHFFFAOYSA-N
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Description

3-[(3-fluorophenyl)amino]-1-(3-nitrophenyl)-1-propanone, commonly known as FANPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FANPP is a synthetic compound that belongs to the class of organic compounds known as nitroaromatic compounds. It has been widely studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs.

Mechanism of Action

The exact mechanism of action of FANPP is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. FANPP has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for the development of new anticancer drugs.
Biochemical and Physiological Effects
FANPP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, and to induce apoptosis in cancer cells. FANPP has also been shown to have anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of FANPP is its potent anticancer activity against a variety of cancer cell lines. It has also been shown to selectively bind to cancer cells, which may make it a useful diagnostic tool in cancer imaging. However, the synthesis of FANPP is a complex process that requires careful control of reaction conditions, and it may not be suitable for large-scale production. Additionally, the exact mechanism of action of FANPP is not fully understood, which may limit its potential applications.

Future Directions

There are several potential future directions for research on FANPP. One area of interest is the development of new anticancer drugs based on the structure of FANPP. Researchers may also investigate the use of FANPP as a diagnostic tool in cancer imaging, and explore its potential applications in the treatment of inflammatory diseases. Additionally, further studies may be conducted to elucidate the exact mechanism of action of FANPP, which may lead to the development of more effective drugs.

Synthesis Methods

FANPP is synthesized through the reaction of 3-nitrobenzaldehyde and 3-fluoroaniline with propanone in the presence of a catalyst. The reaction occurs through a nucleophilic addition-elimination mechanism, resulting in the formation of FANPP. The synthesis of FANPP is a complex process that requires careful control of reaction conditions to achieve high yields and purity.

Scientific Research Applications

FANPP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, prostate, and lung cancer cells. FANPP has also been investigated for its potential use as a diagnostic tool in cancer imaging, due to its ability to selectively bind to cancer cells.

Properties

IUPAC Name

3-(3-fluoroanilino)-1-(3-nitrophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c16-12-4-2-5-13(10-12)17-8-7-15(19)11-3-1-6-14(9-11)18(20)21/h1-6,9-10,17H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWIIHBNDHFYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCNC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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